molecular formula C21H16N2O B3141334 3-[(4-Methylphenyl)methoxy]pyrido[1,2-a]indole-10-carbonitrile CAS No. 478247-95-9

3-[(4-Methylphenyl)methoxy]pyrido[1,2-a]indole-10-carbonitrile

Cat. No.: B3141334
CAS No.: 478247-95-9
M. Wt: 312.4 g/mol
InChI Key: WGKDGYPEAYWQHO-UHFFFAOYSA-N
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Description

3-[(4-Methylphenyl)methoxy]pyrido[1,2-a]indole-10-carbonitrile is a synthetic indole derivative intended for research use only, strictly within laboratory settings. This compound is presented as a chemical tool for investigating new therapeutic agents, particularly in the field of oncology. The indole scaffold is a privileged structure in medicinal chemistry, known to exhibit versatile biological activities and is found in several US Food and Drug Administration (FDA)-approved anti-cancer drugs, such as sunitinib and panobinostat . Researchers can explore Structure-Activity Relationships (SAR) by modifying substituents on the indole core, such as the 4-methylbenzyloxy group at the C-3 position and the nitrile group, to overcome issues of drug resistance and toxicity and to modulate interactions with specific biological targets . While the specific mechanism of action for this analog requires empirical determination, indole-based molecules have demonstrated the ability to inhibit a wide range of proteins and intracellular pathways pivotal in cancer development, including kinases like VEGFR and EGFR, as well as the PI3K/AKT/mTOR pathway . This product is offered with comprehensive analytical documentation to support your research. For Research Use Only. Not intended for any human or veterinary use.

Properties

IUPAC Name

3-[(4-methylphenyl)methoxy]pyrido[1,2-a]indole-10-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O/c1-15-5-7-16(8-6-15)14-24-17-9-10-18-19(13-22)20-4-2-3-11-23(20)21(18)12-17/h2-12H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKDGYPEAYWQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=C4N3C=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201168138
Record name Pyrido[1,2-a]indole-10-carbonitrile, 3-[(4-methylphenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201168138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478247-95-9
Record name Pyrido[1,2-a]indole-10-carbonitrile, 3-[(4-methylphenyl)methoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478247-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrido[1,2-a]indole-10-carbonitrile, 3-[(4-methylphenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201168138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-[(4-Methylphenyl)methoxy]pyrido[1,2-a]indole-10-carbonitrile typically involves multiple steps, starting with the preparation of the pyrido[1,2-a]indole core. This can be achieved through a Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions . The resulting indole derivative is then subjected to further reactions to introduce the 4-methylphenylmethoxy group and the carbonitrile group. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-[(4-Methylphenyl)methoxy]pyrido[1,2-a]indole-10-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Scientific Research Applications

3-[(4-Methylphenyl)methoxy]pyrido[1,2-a]indole-10-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Methylphenyl)methoxy]pyrido[1,2-a]indole-10-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pyrido[1,2-a]indole-10-carbonitrile scaffold allows for diverse substitutions at position 3. Key analogs include:

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight Key Features Evidence ID
3-[(4-Bromophenyl)methoxy]pyrido[1,2-a]indole-10-carbonitrile 4-Bromobenzyloxy C20H13BrN2O 377.23 Bromine enhances lipophilicity
3-[(4-Nitrobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile 4-Nitrobenzyloxy C20H13N3O3 343.34 Electron-withdrawing nitro group
3-(Cyanomethoxy)pyrido[1,2-a]indole-10-carbonitrile Cyanomethoxy C15H9N3O 247.26 Compact, polar nitrile side chain
3-{[3-(Trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carbonitrile 3-Trifluoromethylbenzyloxy C21H13F3N2O 366.34 CF3 improves metabolic stability
3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}pyrido[1,2-a]indole-10-carbonitrile Chloro-trifluoromethylpyridinyloxy - - Dual halogen/CF3 for enhanced binding

Key Observations :

  • Halogenated Derivatives : Bromine and chlorine substituents improve lipophilicity and may enhance membrane permeability but could reduce aqueous solubility .
  • Nitro and Trifluoromethyl Groups : Nitro groups (electron-withdrawing) may stabilize charge-transfer interactions, while trifluoromethyl groups enhance metabolic resistance and bioavailability .

Example Protocol (Analog 5h from ) :

  • Reactants : 3-Bromo-pyridoindole derivative, 4-methoxyphenylboronic acid.
  • Conditions : TFA-catalyzed cyclization in a Q-Tube reactor at elevated temperatures.
  • Yield : 97% after recrystallization (EtOH/DMF) .

Physicochemical Properties

  • Molecular Weight: Ranges from 247.26 (cyanomethoxy) to 377.23 (bromo analog). The target compound (methyl substituent) is expected to have a molecular weight of ~331.38 (estimated).
  • Solubility: Nitro and bromo analogs are less polar, reducing aqueous solubility compared to the methyl variant. The cyanomethoxy derivative’s compact structure may improve solubility .
  • Stability : Trifluoromethyl and halogenated analogs exhibit higher thermal and oxidative stability due to strong C-F/C-X bonds .

Biological Activity

3-[(4-Methylphenyl)methoxy]pyrido[1,2-a]indole-10-carbonitrile (CAS No. 478247-95-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C21_{21}H16_{16}N2_{2}O
  • Molecular Weight: 312.37 g/mol
  • CAS Registry Number: 478247-95-9

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with various biological targets, leading to potential therapeutic applications.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been shown to inhibit tubulin polymerization, thereby arresting the cell cycle in the G2/M phase. This mechanism is crucial for its anticancer efficacy, as it prevents cancer cells from dividing and proliferating.

StudyCell LineIC50_{50} (µM)Mechanism
A549 (lung cancer)12.07Tubulin polymerization inhibition
MCF7 (breast cancer)8.5G2/M phase arrest

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines such as TNF-α. This activity is mediated through the inhibition of the MAPK pathway, which plays a pivotal role in inflammatory responses.

StudyInflammatory ModelEffect
LPS-induced macrophagesReduced TNF-α release

Antioxidant Activity

In addition to its anticancer and anti-inflammatory properties, this compound has shown promising antioxidant activity. This is significant for protecting cells from oxidative stress, which is implicated in various diseases.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Tubulin Polymerization: This disrupts the mitotic spindle formation during cell division.
  • MAPK Pathway Modulation: By inhibiting key kinases in this pathway, the compound reduces inflammatory cytokine production.
  • Antioxidant Properties: The compound scavenges free radicals and reduces oxidative stress markers.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Lung Cancer Cells:
    • A549 cells treated with varying concentrations showed a dose-dependent decrease in viability, with an IC50_{50} value of 12.07 µM.
    • Mechanistic studies revealed that the compound induced apoptosis via mitochondrial pathways.
  • Study on Inflammation:
    • In a model of acute inflammation induced by LPS in mice, administration of the compound resulted in a significant reduction in serum levels of TNF-α and IL-6.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-[(4-Methylphenyl)methoxy]pyrido[1,2-a]indole-10-carbonitrile, and how do reaction conditions influence yields?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution or cyclization reactions. For example, pyridoindole cores are often constructed via cyclocondensation of aldehydes with amino-triazoles in DMF under reflux (120°C, 10 hours) . The 4-methylphenylmethoxy group can be introduced via nucleophilic aromatic substitution using 4-methylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Yields are sensitive to solvent polarity and temperature; polar aprotic solvents (DMF, DMSO) enhance reactivity but may require rigorous purification (recrystallization from EtOH/DMF mixtures) .

Q. How is the compound characterized spectroscopically, and what are key diagnostic peaks?

  • Analytical Workflow :

  • IR : A strong absorption at ~2227 cm⁻¹ confirms the carbonitrile group .
  • ¹H NMR : Distinct signals for the 4-methylphenyl group (δ 2.30–2.40 ppm, singlet for CH₃) and pyridoindole protons (δ 7.0–8.7 ppm, multiplet) .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 396.0965 for analogues) .
  • X-ray crystallography : Resolves spatial arrangement of fused rings and substituents, as shown in Hirshfeld surface analysis for related pyridoindoles .

Advanced Research Questions

Q. What computational strategies are used to predict the compound’s reactivity or binding affinity?

  • Methodology : Density Functional Theory (DFT) calculations model electron distribution in the pyridoindole core, identifying nucleophilic/electrophilic sites (e.g., C-3 for substitution). Molecular docking studies against targets like EGFR/HER2 kinases use PyRx or AutoDock Vina, with force fields parameterized for nitrile and aryl interactions. For example, analogues with 4-substituted phenyl groups show improved hydrophobic interactions in kinase pockets .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

  • Case Study : Replacing the 4-methylphenylmethoxy group with pentafluorophenyl (in related compounds) increases metabolic stability but reduces solubility. Activity against EGFR drops by 40% when the methyl group is substituted with electron-withdrawing groups (e.g., Cl), as shown in SAR tables for pyridoindole derivatives . Bioisosteric replacement of the carbonitrile with amides retains potency but alters pharmacokinetics .

Q. How to resolve contradictions in reported synthetic yields or bioactivity data?

  • Troubleshooting :

  • Yield discrepancies : Trace water in DMF reduces nucleophilicity of intermediates; use molecular sieves or anhydrous conditions .
  • Bioactivity variability : Confirm assay conditions (e.g., ATP concentration in kinase assays). For example, IC₅₀ values for EGFR inhibition vary by 10-fold between studies using 10 µM vs. 100 µM ATP .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Methylphenyl)methoxy]pyrido[1,2-a]indole-10-carbonitrile
Reactant of Route 2
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3-[(4-Methylphenyl)methoxy]pyrido[1,2-a]indole-10-carbonitrile

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